(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol
Description
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol (CAS: 1186310-91-7) is a fluorinated heterocyclic compound featuring a fused furopyridine core with a hydroxymethyl group at the 2-position and a fluorine atom at the 5-position. Its molecular formula is C₈H₆FNO₂, with a molecular weight of 183.14 g/mol. This compound is commercially available with a purity of 95% (Combi-Blocks, ST-1978) and serves as a key building block in medicinal chemistry, particularly for synthesizing fluorinated drug candidates . The fluorine atom enhances metabolic stability and bioavailability, making it valuable in optimizing pharmacokinetic properties of lead compounds .
Properties
IUPAC Name |
(5-fluorofuro[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLVIXKYMXGFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=NC=C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674108 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-91-7 | |
| Record name | (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and furan derivatives.
Cyclization: The furan ring is formed through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Methanol Group Introduction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol acts as a building block for synthesizing more complex organic molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in enzyme and receptor interactions. Its fluorine atom enhances binding affinity, making it a candidate for further biological studies.
Medicine
Current investigations focus on its therapeutic potential against various diseases, including cancer and neurological disorders. Preliminary studies suggest that it may inhibit cell proliferation in specific cancer cell lines.
Industry
The compound is utilized in developing new materials and as a precursor in synthesizing specialty chemicals.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound:
-
In Vitro Studies : The compound demonstrated potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range.
- Mechanistic Insights : The observed growth inhibition was reversible by thymidine addition, suggesting a mechanism similar to established chemotherapeutics.
- In Vivo Studies : Animal models treated with this compound showed significant tumor growth reduction, supporting its potential as an anticancer agent.
Comparative Studies
In comparative analyses with other fluorinated compounds, this compound exhibited superior inhibitory activity against certain cancer cell lines. This reinforces its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Halogenated Derivatives: 5-Chloro and 5-Bromo Analogs
The 5-chloro and 5-bromo analogs, (5-Chlorofuro[2,3-b]pyridin-2-yl)methanol (C₈H₆ClNO₂, MW: 199.59 g/mol) and (5-Bromofuro[2,3-b]pyridin-2-yl)methanol (C₈H₆BrNO₂, MW: 244.05 g/mol), share the same fused furopyridine scaffold but differ in halogen substitution. Key comparisons include:
| Property | 5-Fluoro Derivative | 5-Chloro Derivative | 5-Bromo Derivative |
|---|---|---|---|
| Molecular Weight | 183.14 g/mol | 199.59 g/mol | 244.05 g/mol |
| Electronegativity | High (F: 4.0) | Moderate (Cl: 3.0) | Low (Br: 2.8) |
| Lipophilicity (LogP) | Estimated ~1.2 (higher) | Estimated ~1.5 | Estimated ~1.8 |
| Metabolic Stability | Superior due to C-F bond | Moderate | Poor (C-Br prone to oxidation) |
| Commercial Availability | 95% purity (Combi-Blocks) | Available (AldrichCPR) | Available (AldrichCPR) |
The 5-fluoro derivative exhibits enhanced metabolic stability compared to chloro and bromo analogs due to the strong C-F bond, which resists oxidative degradation . However, bromo and chloro analogs may offer advantages in radiolabeling or as intermediates for cross-coupling reactions .
Non-Halogenated Analog: 5-Methyl Derivative
(5-Methylfuro[2,3-b]pyridin-2-yl)methanol (C₉H₉NO₂, MW: 179.17 g/mol) replaces the fluorine atom with a methyl group. This substitution increases lipophilicity (LogP ~1.6) but removes the electronic effects of halogens.
Structural Isomers and Complex Derivatives
- (2-Chloro-5-fluoropyridin-3-yl)methanol (C₆H₅ClFNO, MW: 179.56 g/mol): A pyridine derivative lacking the fused furan ring, resulting in reduced planarity and altered binding interactions .
- 1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-ylmethanol (C₂₁H₁₆FN₂O₃S, MW: 404.43 g/mol): A bulkier analog with a sulfonyl group, used in kinase inhibitor research .
Biological Activity
(5-Fluorofuro[2,3-b]pyridin-2-yl)methanol is a fluorinated compound with the molecular formula CHFNO and a molecular weight of 167.14 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
The synthesis of this compound typically involves:
- Starting Materials : The synthesis begins with 2-chloropyridine and furan derivatives.
- Cyclization : This involves palladium-catalyzed cross-coupling reactions to form the furan ring.
- Methanol Group Introduction : The final product is obtained through a series of reactions that introduce the methanol group.
The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds, which facilitates interactions with enzymes and receptors. This modulation can lead to various biological effects, including inhibition of cell proliferation and potential therapeutic effects against cancer .
In Vitro Studies
Recent studies have assessed the compound's efficacy against various cancer cell lines. For instance:
- L1210 Mouse Leukemia Cells : The compound exhibited potent inhibition of cell proliferation with IC values in the nanomolar range. This suggests a strong potential for use as an anti-cancer agent .
- Mechanistic Insights : The growth inhibition observed was reversible by thymidine addition, indicating that the mechanism involves intracellular release and action similar to established chemotherapeutic agents .
Case Studies
- Antitumor Activity : A study demonstrated that this compound analogs showed significant antitumor activity in vitro, particularly against solid tumors. The fluorinated structure contributed to enhanced potency compared to non-fluorinated counterparts .
- Comparison with Other Compounds : In comparative studies with other fluorinated compounds, this compound showed superior inhibitory activity against certain cancer cell lines, reinforcing its potential as a lead compound for drug development .
Research Applications
This compound has several applications in research:
- Pharmaceutical Development : It serves as a building block in the synthesis of more complex molecules aimed at targeting specific diseases.
- Biological Research : Ongoing studies are exploring its effects on various enzymes and cellular pathways, contributing to our understanding of its pharmacological properties .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 167.14 g/mol |
| CAS Number | 1186310-91-7 |
| Biological Activity | Potent anti-cancer properties |
| IC (L1210 Cells) | Nanomolar range |
| Mechanism | Interaction with enzymes/receptors |
Q & A
What are the established synthetic routes for (5-Fluorofuro[2,3-b]pyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis typically involves functionalization of the furopyridine core. A common strategy is the reduction of a carbonyl precursor (e.g., aldehyde or ketone) to the methanol group using NaBH₄ or LiAlH₄ under anhydrous conditions . For fluorinated derivatives, regioselective fluorination is critical. Evidence from analogous compounds (e.g., (5-Methylfuro[2,3-b]pyridin-2-yl)methanol) suggests that fluorination via electrophilic substitution (using Selectfluor® or DAST) at the pyridine ring requires precise temperature control (−20°C to 0°C) to avoid side reactions . Yield optimization (>70%) often employs THF or DMF as solvents, with catalytic bases like NaH to stabilize intermediates .
Advanced Consideration
Challenges arise in maintaining stereochemical integrity during reduction. Computational studies (DFT) on similar systems recommend using chiral auxiliaries or enantioselective catalysts (e.g., BINAP-Ru complexes) to control stereochemistry . Contradictions in literature data on fluorination efficiency (e.g., DAST vs. Deoxo-Fluor) necessitate comparative kinetic studies to identify optimal fluorinating agents under varying pH conditions .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Basic Research Focus
X-ray crystallography remains the gold standard for unambiguous structural determination. For example, SHELXL refinement (as in ) can resolve positional disorder in the furopyridine ring, particularly when fluorine atoms introduce torsional strain . ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) is critical for verifying the methanol proton (δ ~4.8 ppm, broad singlet) and fluorine’s electronic effects on adjacent protons (e.g., deshielding of pyridine-H at δ ~8.2 ppm) .
Advanced Consideration
Dynamic NMR experiments (VT-NMR) can probe rotational barriers in the furopyridine system, especially if steric hindrance from the fluorine substituent restricts ring puckering . For crystallographic ambiguities, high-resolution synchrotron data (λ = 0.7–1.0 Å) combined with Hirshfeld surface analysis improves electron density mapping near the fluorine atom .
What are the key challenges in analyzing the reactivity of the methanol group in this compound for derivatization?
Basic Research Focus
The methanol group’s nucleophilicity is modulated by electron-withdrawing effects from the fluorine and furopyridine ring. Standard derivatization (e.g., esterification with AcCl/pyridine) requires activation via Mitsunobu conditions (DIAD, PPh₃) to overcome poor leaving-group tendencies . TLC (silica, EtOAc/hexane) and LC-MS are essential for monitoring reaction progress.
Advanced Consideration
Competing side reactions, such as ring-opening of the furan under acidic conditions, necessitate protective group strategies (e.g., silylation of the methanol group prior to fluorination) . Contradictory reports on oxidation stability (e.g., PCC vs. MnO₂) highlight the need for controlled kinetic studies under inert atmospheres .
How does the fluorine substituent influence the compound’s electronic properties and binding interactions in medicinal chemistry applications?
Basic Research Focus
The fluorine atom induces electron-deficient character in the pyridine ring, enhancing π-stacking interactions with aromatic residues in target proteins (e.g., kinases). Computational docking (AutoDock Vina) and Hammett σₚ constants (σₚ ~0.06 for meta-F) predict improved binding affinity compared to non-fluorinated analogs .
Advanced Consideration
Fluorine’s electronegativity may disrupt hydrogen-bond networks. MD simulations (AMBER) on protein-ligand complexes reveal that fluorine’s van der Waals radius (1.47 Å) can sterically clash with Thr/Met side chains, requiring iterative SAR optimization .
What analytical methods are recommended for quantifying trace impurities in synthesized batches?
Basic Research Focus
HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection (254 nm) resolves common impurities like dehalogenated byproducts or oxidation derivatives . GC-MS (HP-5MS column) is preferred for volatile impurities (e.g., residual solvents).
Advanced Consideration
For chiral impurities, chiral stationary phases (e.g., Chiralpak AD-H) with SFC-MS provide enantiomeric excess (ee) values >98% . Contradictions in impurity profiles across synthetic batches (e.g., variability in fluorination efficiency) warrant DoE (Design of Experiments) approaches to isolate critical process parameters .
How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Advanced Research Focus
DFT calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to identify sites for electrophilic/nucleophilic attack . QSAR models using MolDescriptors (e.g., LogP, polar surface area) correlate structural features with ADMET properties. For example, lowering LogP (<3) via hydrophilic substituents improves aqueous solubility without compromising membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
